molecular formula C21H19FN2O B12909356 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-02-3

6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12909356
CAS No.: 918646-02-3
M. Wt: 334.4 g/mol
InChI Key: XZHZDIACRWKVSW-UHFFFAOYSA-N
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Description

6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound characterized by its unique structural features, including a fluorine atom and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available quinoline derivatives.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

    Cyclization: The final step involves cyclization to form the biquinoline structure, often using a palladium-catalyzed coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the multi-step synthesis efficiently.

    Continuous flow chemistry: To improve reaction yields and reduce production time.

    Automated systems: For precise control over reaction conditions and to ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) to introduce functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the compound’s structure.

    Substitution: Halogenation or nitration reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Production of partially or fully reduced biquinoline derivatives.

    Substitution: Introduction of nitro or halogen groups at specific positions on the biquinoline ring.

Scientific Research Applications

6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

    Binding: The fluorine atom and methyl groups enhance the compound’s binding affinity to its targets, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid: Shares the fluorine atom and dihydro structure but differs in its carboxylic acid group.

    3,4-Dihydro-2H-pyran derivatives: Similar in the dihydro structure but lack the biquinoline framework.

Uniqueness

6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to:

    Structural Complexity: The combination of fluorine, multiple methyl groups, and the biquinoline framework.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields.

This compound’s distinct features make it a valuable subject of study in both academic and industrial research.

Properties

CAS No.

918646-02-3

Molecular Formula

C21H19FN2O

Molecular Weight

334.4 g/mol

IUPAC Name

6-fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one

InChI

InChI=1S/C21H19FN2O/c1-13-20(25)24(16-10-14-6-4-5-7-18(14)23-12-16)19-9-8-15(22)11-17(19)21(13,2)3/h4-13H,1-3H3

InChI Key

XZHZDIACRWKVSW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(C1(C)C)C=C(C=C2)F)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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